3-(Naphthalen-2-ylcarbamoyl)-acrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(naphthalen-2-ylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(7-8-14(17)18)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,15,16)(H,17,18)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBXLSQXZHYTSR-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Naphthalen 2 Ylcarbamoyl Acrylic Acid and Analogues
Strategies for Constructing the N-Aryl Acrylamide (B121943) Core
The fundamental challenge in synthesizing 3-(naphthalen-2-ylcarbamoyl)-acrylic acid lies in the formation of the amide bond between the naphthalen-2-amine moiety and the acrylic acid backbone. Two principal strategies are predominantly employed: direct acylation and carbamide formation from acrylic acid derivatives.
Acylation Approaches for N-Naphthyl Acrylamides
Acylation of 2-naphthylamine (B18577) with a suitable acrylic acid derivative is a direct and widely utilized method for forming the N-naphthyl acrylamide bond. A common and efficient approach involves the reaction of 2-naphthylamine with maleic anhydride (B1165640). This reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the ring-opening of the anhydride and the formation of N-(naphthalen-2-yl)maleamic acid, which is an isomer of the target compound.
The reaction is typically carried out in an aprotic solvent, such as diethyl ether or acetic acid, at room temperature. rsc.orgresearchgate.netzbaqchem.com The use of acetic acid as a solvent can be advantageous as it facilitates the reaction to obtain the corresponding N-cyclic maleamic acid in high yield. google.com
A general procedure for this type of reaction is as follows: Maleic anhydride is dissolved in a suitable solvent, and a solution of the amine (in this case, 2-naphthylamine) in the same solvent is added dropwise. researchgate.net The reaction mixture is stirred at room temperature for a specified period, during which the product, the N-arylmaleamic acid, often precipitates out of the solution and can be collected by filtration. researchgate.net
| Reactants | Solvent | Temperature | Outcome | Reference |
| Maleic anhydride, Aniline (B41778) | Diethyl ether | Room Temperature | Maleanilic acid (97-98% yield) | researchgate.net |
| Maleic anhydride, Amino group-containing N-cyclic compound | Acetic acid | Room Temperature | N-cyclic maleamic acid (high yield) | google.com |
Another acylation strategy involves the use of acryloyl chloride. Acryloyl chloride is a highly reactive acylating agent that readily reacts with primary and secondary amines to form the corresponding acrylamides. google.comgoogle.com This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. google.com
Carbamide Formation via Acrylic Acid Derivatives
An alternative to using reactive acylating agents is the direct coupling of acrylic acid with 2-naphthylamine. This approach requires the activation of the carboxylic acid group of acrylic acid to facilitate the nucleophilic attack by the amine. Various coupling reagents and catalytic systems have been developed for this purpose.
One-pot procedures have been described that convert acrylic acid to anilides by sequential treatment with thionyl chloride and the aniline in a solvent like dimethylacetamide (DMAC). researchgate.net This method avoids the need for isolating the intermediate acyl chloride.
Functionalization and Derivatization of the Acrylic Acid Moiety
The acrylic acid moiety in this compound offers opportunities for further functionalization and derivatization. The carboxylic acid group can be converted to esters, amides, or other functional groups using standard organic transformations. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Furthermore, the double bond in the acrylic acid backbone can undergo various addition reactions, allowing for the introduction of a wide range of functional groups.
Catalytic Systems and Reaction Conditions for N-Aryl Acrylamide Synthesis
The efficiency of N-aryl acrylamide synthesis can be significantly enhanced by the use of catalysts. For the acylation of acrylamide with alkyl or acyl chlorides, Lewis acids can be employed as catalysts. google.com
In the context of amide bond formation directly from carboxylic acids and amines, various catalytic systems are available. N-heterocyclic carbenes (NHCs) have been shown to catalyze the atroposelective synthesis of N-aryl phthalimides and maleimides from the corresponding amic acids under mild conditions. chemrxiv.orgnih.gov This methodology involves the in-situ activation of the carboxylic acid.
Advanced Synthetic Routes for Carbamoylated Naphthalene (B1677914) Derivatives
Advanced synthetic strategies for preparing carbamoylated naphthalene derivatives often focus on improving efficiency, selectivity, and environmental friendliness. These can include the development of novel catalytic systems and one-pot reactions that minimize waste and purification steps. For instance, the atroposelective synthesis of N-aryl imides catalyzed by N-heterocyclic carbenes represents a modern approach to constructing these structures with high enantioselectivity. chemrxiv.orgnih.gov
Reactivity of the α,β-Unsaturated Carboxylic Acid Functionality
The defining feature of this compound is its α,β-unsaturated carbonyl system. This arrangement results in a conjugated π-system that activates the molecule for a variety of addition reactions. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
Michael Addition Reactions
The Michael addition, or conjugate addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds. In the case of N-aryl acrylamides, this reaction involves the addition of a nucleophile to the β-carbon of the acrylic acid moiety. A diverse range of nucleophiles can participate in this reaction, including thiols, amines, and carbanions.
The addition of thiols, in particular, is a well-studied process, largely due to its relevance in biological systems and bioconjugation chemistry. The reaction proceeds via the attack of a thiolate anion on the electrophilic β-carbon, forming a transient enolate intermediate which is subsequently protonated to yield the final adduct. The reactivity of N-arylacrylamides in these reactions is influenced by the electronic properties of the substituents on the aryl ring. nih.gov A linear Hammett correlation has been observed for the reaction rates of N-arylacrylamides with glutathione (B108866), indicating that electron-withdrawing groups on the aryl ring enhance the electrophilicity of the β-carbon and accelerate the reaction. nih.gov
| Aryl Substituent | Position | Effect on Reaction Rate with Glutathione |
| Electron-withdrawing | ortho, para | Increased |
| Electron-donating | ortho, para | Decreased |
| Various | meta | Less pronounced effect |
This table summarizes the general trends observed for the influence of aryl substituents on the rate of Michael addition with glutathione. nih.gov
Cycloaddition Reactions
The activated double bond in N-aryl acrylamides makes them excellent dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions, providing routes to complex cyclic structures.
Diels-Alder Reactions: In the Diels-Alder reaction, a [4+2] cycloaddition, the N-aryl acrylamide reacts with a conjugated diene. The stereochemistry of the resulting cyclohexene (B86901) derivative is well-defined, with the reaction typically proceeding via an endo transition state. The use of chiral N-aryl acrylamides can induce high levels of stereocontrol in these reactions. researchgate.netnih.gov
1,3-Dipolar Cycloadditions: N-aryl acrylamides are also effective partners in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as nitrile oxides, nitrones, and azomethine ylides to form five-membered heterocyclic rings. researchgate.netnih.gov These reactions are valuable for the synthesis of isoxazolines, isoxazolidines, and pyrrolidines, respectively. The stereoselectivity of these reactions can be effectively controlled by employing chiral tertiary acrylamides containing nitrogen heterocycles. researchgate.netnih.gov A comprehensive review of asymmetric 1,3-dipolar cycloadditions of acrylamides highlights the importance of conformational constraints in the acrylamide for achieving high levels of stereocontrol. researchgate.net
Transformations Involving the Carbamoyl (B1232498) Linkage
The carbamoyl (amide) linkage in this compound is generally stable but can undergo transformations under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (acrylic acid) and the parent amine (2-naphthylamine). The rate of hydrolysis is influenced by the steric and electronic environment of the amide. For instance, studies on copolymers of acrylamide and N-alkylacrylamides have shown how hydrolysis affects the polymer's properties. kpi.ua
Radical Reactions: Recent research has demonstrated the generation of carbamoyl radicals from alkyl amines, which can then participate in cascade reactions. A visible light-mediated cascade carbamoylation/cyclization of acrylamides using dihydropyridyl carbamoyl donors has been reported. nih.gov This methodology allows for the introduction of a carbamoyl group and subsequent cyclization in a single operation. nih.gov
Photoredox-Catalyzed Cyclization Reactions in N-Aryl Acrylamides
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex molecules under mild conditions. N-aryl acrylamides are excellent substrates for a variety of photoredox-catalyzed cyclization reactions, leading to the formation of valuable heterocyclic scaffolds such as oxindoles and dihydroquinolinones. researchgate.netorganic-chemistry.org
A metal- and additive-free photoredox cyclization of N-arylacrylamides can provide dihydroquinolinones in good yields using an organic light-emitting molecule like 4CzIPN as the photocatalyst. organic-chemistry.org The proposed mechanism involves the photoexcitation of the catalyst, which then engages in an electron transfer process with the N-aryl acrylamide to initiate the cyclization cascade. researchgate.net
| Photocatalyst | Product | Reaction Type |
| 4CzIPN | Dihydroquinolinone | Metal-free photoredox cyclization |
| Not specified | Oxindole | Visible-light-mediated oxidative cyclization |
This table provides examples of products obtained from photoredox-catalyzed cyclizations of N-aryl acrylamides. researchgate.netorganic-chemistry.org
Bioconjugation Chemistry of N-Aryl Acrylamide Derivatives
N-aryl acrylamides are valuable reagents in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins. Their reactivity towards nucleophilic residues on proteins allows for the site-specific modification of these biological macromolecules.
Thiolate Conjugation Mechanisms
The primary mechanism for the bioconjugation of N-aryl acrylamides with proteins involves the Michael addition of a cysteine thiol to the activated alkene. Cysteine residues, with their nucleophilic sulfhydryl groups, readily react with the electrophilic β-carbon of the acrylamide. The reaction is highly dependent on the pH of the medium, as the deprotonated thiolate is the active nucleophile.
The reactivity of acrylamides with the thiol-containing peptide glutathione (GSH) is a well-established model for their biological reactivity. nih.govnih.gov Studies have shown a linear correlation between the reaction rates and the electronic properties of substituents on the aryl ring of N-arylacrylamides. nih.gov Electron-withdrawing substituents on the aryl ring enhance the rate of thiol addition. acs.org
| Substituent at β-position | Amine pKa | Effect on GSH Addition Rate (pH 7.4) |
| Aminomethyl | > 7 | Accelerates |
| Aminomethyl | < 7 | Slows |
This table illustrates the effect of aminomethyl substituents at the β-position on the rate of glutathione addition to N-phenyl acrylamides. acs.org Computational studies suggest that a protonated aminomethyl group functions as an electron-withdrawing group, reducing the energy barrier for thiolate addition. acs.org
Chemical Reactivity and Mechanistic Organic Transformations of the Compound Class
Hydrolysis Pathways of Conjugates
The hydrolysis of conjugates of 3-(naphthalen-2-ylcarbamoyl)-acrylic acid, a class of N-substituted acrylic acid derivatives, is a critical aspect of their chemical behavior. While specific studies on the hydrolysis of conjugates of this compound are not extensively documented in the reviewed literature, a comprehensive understanding can be derived from the well-studied hydrolysis of structurally analogous N-substituted maleamic acids. These compounds share the key structural motif of a carboxylic acid and an amide group linked by a cis-carbon-carbon double bond, which dictates their reactivity.
The hydrolysis of these amide linkages is notably pH-dependent and is often facilitated by intramolecular catalysis. rsc.orgresearchgate.netrsc.org This internal catalytic mechanism involves the neighboring carboxylic acid group, which significantly influences the rate and pathway of the amide bond cleavage.
The hydrolysis of conjugates of this compound class, particularly those analogous to maleamic acid derivatives, proceeds through distinct pathways that are influenced by the pH of the surrounding medium. The key mechanistic feature is the intramolecular participation of the adjacent carboxylic acid group, leading to the formation of a cyclic anhydride (B1165640) intermediate. researchgate.netnih.gov
Mechanism of Hydrolysis:
The generally accepted mechanism for the hydrolysis of N-substituted maleamic acid analogues involves the following steps:
Protonation: Under acidic conditions, the process is initiated by the protonation of the carboxylic acid group. nih.gov
Intramolecular Nucleophilic Attack: The protonated carboxylic acid group is then susceptible to an intramolecular nucleophilic attack by the amide group. This concerted process leads to the formation of a tetrahedral intermediate. rsc.orgresearchgate.net
Formation of Cyclic Anhydride: The tetrahedral intermediate subsequently collapses, resulting in the cleavage of the C-N amide bond and the formation of a cyclic anhydride intermediate, with the concurrent release of the amine portion of the original conjugate. researchgate.netnih.gov
Hydrolysis of Anhydride: The cyclic anhydride intermediate is then rapidly hydrolyzed by water to yield the corresponding dicarboxylic acid.
This intramolecular catalysis is highly efficient and leads to hydrolysis rates that are significantly faster than those of comparable amides that lack the neighboring carboxylic acid functionality. rsc.org
pH-Dependence of Hydrolysis:
The rate of hydrolysis is markedly dependent on the pH of the solution. The reaction is typically accelerated under acidic conditions where the carboxylic acid group is protonated, enhancing its electrophilicity and facilitating the intramolecular attack. psu.edunih.gov As the pH increases towards neutral and alkaline conditions, the carboxylic acid group becomes deprotonated to the carboxylate anion. This negatively charged carboxylate is a much weaker electrophile, and consequently, the rate of intramolecularly catalyzed hydrolysis decreases significantly.
Substituent Effects:
The nature of the substituents on the acrylic acid backbone and on the amide nitrogen can influence the rate of hydrolysis. Electron-withdrawing groups can enhance the electrophilicity of the amide carbonyl carbon, potentially increasing the rate of the initial nucleophilic attack. Conversely, bulky substituents may introduce steric hindrance, which can slow down the formation of the required conformation for intramolecular catalysis. researchgate.net
The table below summarizes the key aspects of the hydrolysis of N-substituted maleamic acid conjugates, which serves as a model for understanding the hydrolysis of this compound conjugates.
| Factor | Influence on Hydrolysis | Mechanistic Rationale |
| pH | Rate is highest in acidic conditions and decreases significantly at neutral and alkaline pH. | Protonation of the carboxylic acid group is required to facilitate intramolecular nucleophilic attack. nih.govnih.gov |
| Intramolecular Catalysis | The neighboring carboxylic acid group acts as an internal catalyst. | The carboxylic acid participates directly in the cleavage of the amide bond through the formation of a cyclic anhydride intermediate. rsc.orgrsc.org |
| Reaction Intermediate | A cyclic anhydride is a key intermediate in the hydrolysis pathway. | Formed via the collapse of a tetrahedral intermediate resulting from the intramolecular attack of the amide on the carboxylic acid. researchgate.netnih.gov |
| Substituents | Electronic and steric effects of substituents can modulate the rate of hydrolysis. | Electron-withdrawing groups can increase reactivity, while steric bulk can hinder the necessary conformational arrangement for catalysis. researchgate.net |
Research Findings on Analogous Systems:
Detailed kinetic studies on various N-substituted maleamic acids have provided substantial evidence for the proposed mechanism. For instance, research has shown that the hydrolysis of simple dialkylmaleamic acids is subject to general acid catalysis, which supports the involvement of a proton transfer step in the rate-determining part of the reaction. rsc.org Furthermore, theoretical studies using density functional theory (DFT) on the intramolecular amide hydrolysis of N-methylmaleamic acid have indicated that a concerted reaction mechanism is energetically favored over a stepwise process. researchgate.net These studies also highlight the significant influence of solvent effects on the reaction barrier. researchgate.net
Structure Activity Relationship Sar Investigations for 3 Naphthalen 2 Ylcarbamoyl Acrylic Acid Analogues
Elucidation of Structural Determinants for Molecular Interactions
The naphthalene (B1677914) ring system is a critical component, often involved in hydrophobic and π-π stacking interactions within a biological target's binding pocket. rsc.org The position and nature of substituents on this moiety can significantly modulate the compound's activity. SAR studies on various naphthalene derivatives have shown that modifying the ring system can fine-tune electronic and steric properties, thereby influencing binding affinity. nih.govekb.eg
For instance, introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can alter the electronic distribution of the ring system, affecting interactions such as hydrogen bonding or π-stacking. nih.govresearchgate.net The placement of these substituents is also crucial; modifications at different positions on the two fused rings can lead to vastly different biological outcomes by altering the molecule's fit and orientation within the target site.
Table 1: Impact of Naphthalene Moiety Substitutions on Biological Activity in Analogous Compounds
| Compound Series | Substituent Type/Position | Observed Effect on Activity | Potential Interaction Type |
| Naphthalene Diimides | 2,3,4-trimethoxy on attached phenyl rings | Increased cytostatic and cytotoxic activity nih.govresearchgate.net | Enhanced hydrogen bonding; improved steric fit |
| Naphthalene Derivatives | Incorporation of azetidinyl/thiazolidinyl moieties | Modulation of anti-inflammatory and analgesic activities researchgate.net | Introduction of new hydrogen bond donors/acceptors |
| 2-Acetylnaphthalene Derivatives | Modifications based on nafimidone (B1677899) structure | Altered anticonvulsant activity ekb.eg | Changes in hydrophobic and electronic interactions |
| Naphtho[1,2-d]oxazole Derivatives | Various substitutions | Potent anti-HCV activity ekb.eg | Altered binding affinity to viral proteins |
Contribution of the Carbamoyl (B1232498) Bridge Stereochemistry
The carbamoyl (amide) bridge linking the naphthalene and acrylic acid moieties is not merely a spacer; its stereochemistry is pivotal for defining the molecule's three-dimensional shape. The amide bond has a planar character and restricted rotation, leading to the possibility of cis and trans conformers. These conformers position the naphthalene and acrylic acid groups at different relative orientations, which can dramatically affect the ability of the molecule to bind to its target.
The acrylic acid functional group is a key pharmacophore, often acting as a hydrogen bond donor and acceptor or as a Michael acceptor. Altering its properties, such as chain length or the presence of substituents, directly impacts its reactivity and interaction potential.
Lengthening or shortening the carbon chain between the carbamoyl group and the carboxylic acid can change the molecule's flexibility and the distance between the key binding elements (the naphthalene ring and the carboxylate group). Substituents on the acrylic acid chain can also have a profound effect. For example, the introduction of a cyano group at the α-position can influence the electronic properties of the double bond and introduce an additional site for polar interactions. nih.gov Converting the carboxylic acid to an ester or another amide can modify the compound's polarity, solubility, and hydrogen bonding capacity, which are all critical determinants of biological activity. nih.gov
Table 2: Effect of Modifications to the Acrylic Acid Moiety in Related Analogues
| Modification | Compound Series | Observed Outcome | Reference |
| Addition of α-cyano group | Naphthalene acryloyl amides | Altered electrophilicity and antiproliferative activity | nih.gov |
| Conversion to ester | 3-(4-chlorophenyl)acrylates | Potent cytotoxic effects observed, with activity dependent on the ester group | nih.gov |
| Michael addition of nucleophiles | 3-(1-Naphthoyl)acrylic acid | Formation of adducts with different biological profiles | researchgate.net |
| Conjugation with other moieties | Indole-3-acrylic acid conjugates | Potent anticancer activity against various cell lines | nih.gov |
Computational Chemistry Approaches to SAR
Computational chemistry provides powerful tools to rationalize and predict the SAR of 3-(Naphthalen-2-ylcarbamoyl)-acrylic acid analogues. These in silico methods allow for the visualization of ligand-target interactions at the atomic level and can help prioritize the synthesis of new compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method models the interactions between the small molecule and the binding site of the macromolecule, calculating a "docking score" that estimates the binding affinity. nih.gov For analogues of this compound, docking studies can reveal how different substituents on the naphthalene ring or modifications to the acrylic acid chain affect the binding mode and affinity.
These simulations can identify key interactions, such as:
Hydrogen bonds: Often involving the carboxylic acid and amide groups. ijnc.ir
Hydrophobic interactions: Primarily involving the naphthalene moiety.
π-π stacking: Between the aromatic naphthalene ring and aromatic residues (e.g., tyrosine, phenylalanine) in the binding site.
By comparing the docking poses and scores of a series of analogues, researchers can build a robust SAR model that explains the observed biological data. nih.gov
Table 3: Summary of Molecular Docking Studies on Structurally Related Compounds
| Compound Class | Biological Target | Key Interactions Identified | Software/Method |
| Acrylic acid derivatives | Thymidine phosphorylase (TP) | Hydrogen bonding and hydrophobic interactions within the active pocket | General docking protocols nih.gov |
| Naphthyl N-acyl hydrazones | Cyclooxygenase-II (COX-II) | Interactions with key active site residues | In silico molecular docking researchgate.net |
| Naphthyl-substituted heterocycles | Penicillin-binding protein | Binding within the active pocket, supported by experimental results | Maestro (V 10.1.013) nih.gov |
| Benzimidazole-derived N-acylhydrazones | Carbonic anhydrase-II | Coordination with zinc ion; hydrogen bonding | Molecular docking nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into its stability and the conformational changes that may occur upon binding. nih.govnih.gov
For this compound analogues, MD simulations can:
Assess the stability of the binding pose predicted by docking.
Analyze the flexibility of different parts of the molecule and the protein.
Characterize the network of water molecules in the binding site and their role in mediating interactions.
Calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone.
Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to evaluate the stability of the complex and the flexibility of its components, respectively. chemmethod.comresearchgate.net These simulations are crucial for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment. nih.gov
Table 4: Application of Molecular Dynamics (MD) Simulations in Analyzing Ligand-Target Complexes
| System Studied | Simulation Length | Key Analyses Performed | Purpose of Simulation |
| Acrylic acid derivative-TP complex | 50 ns | RMSD, RMSF, secondary structure analysis | To explore the stability of the binding mode inside the active pocket nih.govresearchgate.net |
| Ligand-protein complexes | 100 ns | RMSD, RMSF, ligand-protein interactions | To check the stability and behavior of the complex in a physiochemical environment chemmethod.com |
| Protein-drug complexes | Varies | Force field parameterization, interaction analysis | To investigate interactions of small molecules with biological targets nih.gov |
| Insulin-phenol complex | Varies | Constrained MD, thermodynamic data evaluation | To model the formation and dissociation of a protein-ligand complex nih.gov |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to investigate the electronic characteristics of molecules. For a series of novel 2-cyano-3-(naphthalen-1-yl) acryloyl amide analogues, which are structurally related to this compound, DFT calculations have been employed to determine their molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). nih.gov These calculations provide insights into the reactivity, stability, and potential interaction sites of the molecules.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic transitions and the charge transfer capabilities of a molecule. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov
In the study of 2-cyano-3-(naphthalen-1-yl) acryloyl amide analogues, the calculated electronic properties highlighted significant variations with different substitutions. For instance, one of the synthesized compounds was identified as having the lowest energy gap, indicating it is the softest and least hard molecule in the series. nih.gov The electrophilicity values derived from these calculations also provided evidence for their biological effectiveness, with one of the more active compounds exhibiting a high electrophilicity index. nih.gov
The molecular electrostatic potential (MEP) map is another valuable outcome of quantum chemical calculations. It illustrates the charge distribution within a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. These maps are instrumental in predicting how a molecule might interact with a biological target, such as a receptor or enzyme active site.
Interactive Data Table of Electronic Properties for 2-Cyano-3-(naphthalen-1-yl) Acryloyl Amide Analogues
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) | Electrophilicity (ω) (eV) |
| Analogue 1 | - | - | - | - | - | - |
| Analogue 2 | - | - | Lowest in series | Highest in series | Lowest in series | - |
| Analogue 9 | - | - | - | - | - | 0.190 |
Design Principles Based on SAR for Targeted Modulators
The insights gained from SAR studies, including the aforementioned quantum chemical calculations, form the foundation for rational drug design. The goal is to develop targeted modulators with enhanced potency, selectivity, and favorable pharmacokinetic profiles. For analogues of this compound, several design principles can be postulated based on the available research on related chemical scaffolds.
Key Structural Components for Modification:
Naphthalene Moiety: The naphthalene ring is a critical pharmacophore. Its position of substitution (e.g., naphthalen-1-yl vs. naphthalen-2-yl) and the presence of substituents on the ring can significantly influence biological activity. Modifications to the naphthalene ring can alter the molecule's lipophilicity, electronic properties, and steric interactions with the target protein.
Acrylamide (B121943)/Acrylic Acid Core: The acrylic acid and the adjacent carbamoyl (amide) linker are central to the molecule's structure and reactivity. The double bond in the acrylic acid moiety introduces conformational rigidity. Modifications in this region, such as the introduction of a cyano group as seen in some analogues, can impact the electronic distribution and the molecule's ability to act as a Michael acceptor, which could be a mechanism for covalent interaction with a biological target. nih.gov
Design Strategies for Targeted Modulators:
Systematic Modification of the Naphthalene Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the naphthalene ring can be explored to optimize interactions with the target. This can also be used to fine-tune the lipophilicity of the compound, which affects its solubility and membrane permeability.
Alterations to the Acrylic Acid Moiety: The reactivity of the acrylic acid core can be modulated. For instance, the introduction of different substituents on the alpha-carbon can influence the electrophilicity of the beta-carbon in a potential Michael addition reaction. Saturation of the double bond to the corresponding propanoic acid derivative would lead to a more flexible and less reactive molecule, which could be used to probe the importance of the double bond for activity.
Exploration of the Amide Linker: The amide bond itself can be replaced with other bioisosteric linkers to investigate the importance of its hydrogen bonding capabilities and conformational influence. Furthermore, N-alkylation or substitution with different aryl or heteroaryl groups in place of the naphthalene moiety can lead to the discovery of novel analogues with altered selectivity profiles.
By systematically applying these design principles, new analogues of this compound can be synthesized and evaluated to build a comprehensive SAR model. This iterative process of design, synthesis, and biological testing, informed by computational studies, is essential for the development of potent and selective therapeutic agents.
Mechanistic Basis of Biological Activities in Research Models
Investigation of Receptor Binding and Modulation Mechanisms
Studies into the receptor-level interactions of acrylic acid derivatives have revealed specific affinities that explain their physiological effects.
A series of acrylic acid compounds have been evaluated for their binding affinity to the four prostaglandin (B15479496) E receptor subtypes (EP1-4). nih.gov Prostaglandin E2 (PGE2) is an endogenous ligand that activates these G-protein-coupled receptors, with the EP3 receptor uniquely signaling through an inhibitory G-protein (Gi) to decrease cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov The EP3 receptor is implicated in various physiological and pathological processes, and its antagonism is being investigated for therapeutic applications in conditions like type II diabetes, pain, and atherothrombosis. nih.gov
Research starting from an in-house library hit led to the identification of acrylic acid derivatives as new chemical leads for developing selective EP3 receptor antagonists. nih.gov This selectivity is crucial as it minimizes off-target effects that could arise from interacting with other EP receptor subtypes. The binding affinity of these compounds is a key determinant of their potential to modulate the EP3 signaling pathway. nih.gov
Cellular Pathway Interrogation in Anti-proliferative Research
The anti-proliferative effects of acrylic acid derivatives have been explored through detailed investigation of their impact on crucial cellular pathways in cancer cell lines.
A primary mechanism identified for the anti-proliferative activity of certain acrylic acid derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin proteins are essential for forming microtubules, which are critical components of the cellular cytoskeleton and the mitotic spindle required for cell division. nih.gov Disruption of tubulin polymerization arrests the cell cycle, typically at the G2/M phase, and can subsequently induce apoptosis (programmed cell death). nih.gov
In one study, a new series of acrylic acid and acrylate (B77674) ester derivatives were designed and synthesized as analogs of known tubulin polymerization inhibitors. nih.gov The most potent compound, a methyl acrylate ester derivative (6e), demonstrated significant cytotoxic activity against the MCF-7 breast carcinoma cell line with an IC₅₀ value of 2.57 ± 0.16 μM. nih.gov This compound was found to inhibit β-tubulin polymerization by 81.16%, a level comparable to the positive control, Combretastatin A-4 (CA-4), which showed 82.82% inhibition. nih.gov
Further investigation into the cellular effects of this derivative revealed a significant increase in the percentage of MCF-7 cells in the G2/M phase of the cell cycle. nih.gov Moreover, the compound was shown to trigger apoptosis by modulating the expression of key regulatory genes. It upregulated the tumor suppressor p53 and the pro-apoptotic gene Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical indicator of the activation of the intrinsic mitochondrial apoptotic pathway. nih.gov
Table 1: Effect of Methyl Acrylate Ester 6e on Apoptotic Gene Expression in MCF-7 Cells
| Gene | Fold Change vs. Control | Role in Apoptosis |
|---|---|---|
| p53 | 6.18-fold increase | Tumor Suppressor |
| Bax | 3.99-fold increase | Pro-apoptotic |
| Bcl-2 | 0.38-fold decrease | Anti-apoptotic |
| Bax/Bcl-2 Ratio | 10.5-fold increase | Pro-apoptotic Shift |
Data sourced from research on acrylic acid derivatives in MCF-7 breast carcinoma cells. nih.gov
Mechanisms of Antimicrobial Action
Derivatives containing the naphthalene (B1677914) carbamoyl (B1232498) moiety have demonstrated notable antimicrobial properties, with research focused on identifying their specific bacterial targets and understanding their mode of action.
Structurally related compounds, specifically 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates, have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The precise mechanism of action for these compounds is still under investigation, but it is hypothesized to be similar to that of salicylanilides due to structural analogies. nih.gov Potential mechanisms include interference with essential enzymes and energy metabolism, as well as the disruption of the bacterial cell membrane's architecture. nih.gov
In a study on chlorinated arylcarbamoylnaphthalenylcarbamates, compounds were found to have high antistaphylococcal activity. nih.gov The investigation into their mechanism suggested that the compounds were able to inhibit the bacterial respiratory chain in S. aureus. nih.gov However, the tests did not indicate that the compounds caused direct damage to the bacterial membrane. nih.gov This points towards a more specific intracellular target rather than general membrane disruption.
The antimicrobial activity of naphthalen-2-yl carbamoyl derivatives extends to mycobacteria. Certain 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates have exhibited antimycobacterial activity comparable to or higher than the standard drug isoniazid. nih.gov For example, 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate and 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate showed minimum inhibitory concentrations (MICs) of 21 µM against tested mycobacterial strains. nih.gov
While the exact molecular targets in mycobacteria have not been fully elucidated for these specific compounds, the general mechanisms proposed for salicylanilide-like molecules are considered relevant. nih.gov These include the inhibition of vital enzymatic processes and the disruption of energy metabolism, which are critical for the survival of slow-growing and phenotypically tolerant mycobacteria often found within host granulomas. nih.govnih.gov
Table 2: Antimicrobial Activity of Naphthalen-2-yl Carbamate Derivatives
| Compound Class | Target Organism | Observed Activity (MIC) | Potential Mechanism |
|---|---|---|---|
| 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates | MRSA | 42 µM | Inhibition of respiratory chain, enzymatic interference |
| 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates | Mycobacteria | 21 µM | Interference with energy metabolism and vital enzymes |
Data sourced from studies on synthetic carbamates. nih.gov
Protein and Peptide Modification Research
Research into the biological activities of 3-(Naphthalen-2-ylcarbamoyl)-acrylic acid in various models is underpinned by its potential to covalently modify proteins and peptides. This reactivity is primarily attributed to the electrophilic nature of the α,β-unsaturated carbonyl system within the acrylic acid moiety. The core mechanistic basis for these interactions is the susceptibility of this functional group to nucleophilic attack from amino acid residues within proteins, leading to the formation of stable covalent adducts.
The primary mechanism of modification is a Michael-type addition reaction. nih.govnih.gov In this reaction, a nucleophilic residue from a protein or peptide attacks the β-carbon of the α,β-unsaturated system in this compound. The electron-withdrawing effect of the adjacent carbonyl and carboxyl groups renders this β-carbon electrophilic and thus a prime target for nucleophiles. nih.gov
The most prominent nucleophilic amino acid residue involved in such covalent modifications is cysteine. nih.govresearchgate.net The thiol group (-SH) of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻), and readily participates in Michael additions with electrophiles like acrylamides. nih.govresearchgate.net The reaction involves the attack of the thiolate on the β-carbon of the acrylic acid moiety, resulting in the formation of a stable thioether bond. This covalent modification can irreversibly alter the structure and function of the target protein. The reactivity of acrylamides with cysteine residues is a well-documented mechanism for the biological activity of various acrylamide-containing compounds. digitellinc.comresearchgate.net The presence of nearby positively charged amino acids, such as lysine (B10760008) and arginine, can enhance the reactivity of cysteine residues by facilitating the deprotonation of the thiol group to the more nucleophilic thiolate. nih.govresearchgate.net
While cysteine is the most common target, other nucleophilic amino acid residues can also potentially react with this compound, albeit generally to a lesser extent. The ε-amino group of lysine, and potentially the imidazole (B134444) ring of histidine, can also act as nucleophiles in a Michael addition reaction. nih.govrsc.org The N-aryl substitution on the acrylamide (B121943), in this case the naphthalen-2-ylcarbamoyl group, can influence the reactivity of the electrophilic double bond through electronic effects. rsc.org
The consequence of such covalent modification is highly dependent on the specific protein target and the location of the modified amino acid residue. If the modification occurs within the active site of an enzyme, it can lead to irreversible inhibition of its catalytic activity. Modification of residues outside the active site can also have significant functional consequences by disrupting protein conformation, interfering with protein-protein interactions, or altering its subcellular localization.
The table below summarizes the potential interactions between this compound and key amino acid residues, based on the established reactivity of the acrylamide functional group.
| Target Amino Acid | Nucleophilic Group | Type of Reaction | Potential Consequence |
| Cysteine | Thiol (-SH) | Michael Addition | Irreversible covalent modification, enzyme inhibition, disruption of protein structure. |
| Lysine | ε-Amino (-NH₂) | Michael Addition | Covalent modification, potential disruption of protein-protein interactions or ubiquitination sites. |
| Histidine | Imidazole Ring | Michael Addition | Covalent modification, potential alteration of catalytic activity or metal binding sites. |
Advanced Research Applications and Methodological Considerations
Development of Chemical Probes and Tools for Biological Research
The structural framework of 3-(Naphthalen-2-ylcarbamoyl)-acrylic acid offers significant potential for its development into chemical probes for biological research. The naphthalene (B1677914) moiety, a well-known fluorophore, can serve as a reporter group, enabling detection through fluorescence-based techniques. The acrylic acid and carbamoyl (B1232498) functionalities provide reactive handles for conjugation to other molecules, such as proteins, peptides, or small-molecule ligands, to create targeted probes.
Analogs of this compound, such as those containing a thiazole (B1198619) ring, are utilized in medicinal chemistry to design enzyme inhibitors. myskinrecipes.com These molecules can interact with biological targets through mechanisms like hydrogen bonding and π-π stacking, properties that are crucial for the design of specific chemical probes. myskinrecipes.com The development process would involve modifying the core structure to enhance binding affinity and specificity for a particular biological target. For instance, derivatives of 2-cyano-3-(naphthalen-1-yl) acryloyl amide have been synthesized and investigated for their potential as antitumor agents, demonstrating that the naphthalene acrylamide (B121943) scaffold is a viable starting point for creating biologically active molecules. nih.gov
Strategies for Enhancing Molecular Research Utility
To enhance the utility of this compound in molecular research, several strategies can be employed. A primary approach is synthetic modification to optimize its properties as a research tool. This includes altering the substitution pattern on the naphthalene ring to fine-tune its photophysical properties, such as excitation and emission wavelengths, for use in multi-color imaging experiments.
Another strategy involves the synthesis of a library of derivatives by reacting the acrylic acid moiety with various amines or alcohols, thereby creating a range of compounds with diverse physicochemical properties. This approach allows for the systematic exploration of structure-activity relationships (SAR). For example, studies on related naphthalene derivatives have successfully used this strategy to identify compounds with potent biological activity against specific cancer cell lines like HepG2 and MCF-7. nih.gov Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, can be employed to predict molecular geometry, frontier orbital energies, and electrostatic potential, guiding the synthesis of derivatives with desired electronic and binding properties. nih.gov
Advanced Analytical Techniques for Characterization in Research
A thorough characterization of this compound and its derivatives is essential for its application in research. A suite of advanced analytical techniques is employed to confirm the structure, purity, and properties of such compounds. High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the compound. sigmaaldrich.com
Spectroscopic methods are fundamental for structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is crucial for confirming the molecular structure. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H, amide N-H, and carbonyl C=O stretches. chemrxiv.orgmdpi.com
Mass Spectrometry (MS) , particularly techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), determines the precise molecular weight of the compound. sigmaaldrich.com
For solid-state characterization, X-ray Diffraction (XRD) can be used to determine the crystalline structure of the material. mdpi.com Thermogravimetric Analysis (TGA) may also be used to study its thermal stability. mdpi.com
| Technique | Purpose | Information Obtained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantifies the percentage of the target compound and detects impurities. sigmaaldrich.com |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Provides detailed information on the connectivity and chemical environment of atoms. researchgate.net |
| Fourier Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (e.g., -COOH, -CONH-). chemrxiv.org |
| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the exact mass of the molecule, confirming its elemental composition. sigmaaldrich.com |
| X-ray Diffraction (XRD) | Crystalline Structure Analysis | Determines the arrangement of atoms in the solid state. mdpi.com |
Polymer Science Applications of Related Acrylamide and Acrylic Acid Copolymers
While this compound itself is a small molecule, its structural components—acrylamide and acrylic acid—are fundamental monomers in polymer science. Copolymers derived from acrylamide and acrylic acid have a vast range of applications due to their versatile properties, such as water solubility and responsiveness to stimuli like pH. tandfonline.comirowater.com
These copolymers are extensively used as flocculants in water treatment and purification, where they help in the removal of suspended solids. mdpi.comresearchgate.net In the agricultural sector, they are used as soil conditioners to improve water retention. tandfonline.com The textile and paper industries also utilize these polymers. irowater.com In the biomedical field, hydrogels formed from these copolymers are explored for applications in drug delivery and tissue engineering. mdpi.com For example, intelligent polymers that respond to temperature or pH changes can be synthesized for smart textile applications. mdpi.com Furthermore, recent research has focused on developing polyacrylamide-based copolymers as antimicrobial agents to combat antibiotic resistance. acs.org
| Field | Application | Function of Copolymer |
|---|---|---|
| Environmental | Water Treatment | Flocculant for removing suspended particles. mdpi.com |
| Agriculture | Soil Conditioning | Increases water retention and reduces soil erosion. researchgate.net |
| Biomedical | Drug Delivery, Tissue Engineering | Forms biocompatible hydrogels for controlled release and scaffolds. mdpi.com |
| Industrial | Oil Extraction | Enhances viscosity of water for improved oil recovery. mdpi.com |
| Textiles | Smart Textiles | Creates materials that respond to environmental stimuli like temperature. mdpi.com |
| Healthcare | Antimicrobial Agents | Acts as a membrane-disrupting agent against bacteria. acs.org |
Preclinical Research Model Selection and Utility
The selection of appropriate preclinical models is critical for evaluating the biological activity of compounds like this compound and its derivatives. The choice of model depends on the specific research question and the therapeutic area of interest.
In Vitro Models : The initial assessment of biological activity is typically performed using cell-based assays. For anticancer research, a panel of human cancer cell lines is often used. For instance, related naphthalene acrylamide analogues have been tested against liver cancer (HepG2) and breast cancer (MCF-7) cell lines to determine their antiproliferative efficacy. nih.gov Such in vitro studies are essential for initial screening, mechanism of action studies, and establishing structure-activity relationships. nih.gov
In Vivo Models : Promising compounds identified from in vitro screening are then advanced to in vivo studies using animal models. Murine (mouse) models are commonly used to evaluate the efficacy and pharmacokinetics of a compound. For example, in the study of related naphthalenesulfonamide derivatives for antiprotozoal activity, murine models of acute Chagas disease and leishmaniasis were employed to assess the compound's ability to reduce parasite load in a living organism. nih.gov These models provide crucial data on how the compound behaves in a complex biological system.
The selection of a specific cell line or animal model is guided by its clinical relevance to the human disease being studied.
| Model Type | Example | Research Utility |
|---|---|---|
| In Vitro (Cell-based) | Human Cancer Cell Lines (e.g., HepG2, MCF-7) | High-throughput screening, determining antiproliferative activity, mechanism of action studies. nih.gov |
| In Vitro (Enzymatic) | Isolated Enzymes (e.g., Cholinesterases) | Evaluating specific enzyme inhibition and potency (IC₅₀ values). nih.gov |
| In Vivo (Animal) | Murine Models of Disease | Assessing efficacy, pharmacokinetics, and parasite inhibition in a whole organism. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Naphthalen-2-ylcarbamoyl)-acrylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach, such as coupling naphthalen-2-amine with acrylic acid derivatives. For example, modified Mannich reactions () or carbamoyl group introduction via activated intermediates (e.g., using di-tert-butyl dicarbonate in THF with Et3N). Optimization includes:
- Temperature control : Reflux conditions (e.g., aqueous NaOH at 100°C for 24 hours) to ensure complete hydrolysis or coupling.
- Catalysts : Use of mild bases (Et3N) to avoid side reactions.
- Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials.
- Monitoring : TLC or HPLC to track reaction progress .
Q. How should researchers characterize the compound's purity and structural integrity?
- Methodological Answer :
- Spectroscopic Analysis : <sup>1</sup>H/<sup>13</sup>C NMR to confirm the presence of the naphthalene carbamoyl and acrylic acid moieties.
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%).
- Crystallography : Single-crystal X-ray diffraction (as in ) to resolve bond angles and confirm stereochemistry if chiral centers are present.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C13H11NO3 expected ~229.21 g/mol) .
Q. What preliminary assays are suitable for evaluating its antimicrobial activity?
- Methodological Answer :
- MIC Determination : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using reference antibiotics (e.g., vancomycin) as controls ().
- Zone of Inhibition : Agar disc diffusion to screen broad-spectrum activity.
- Cytotoxicity Parallel Testing : MTT assays on mammalian cells (e.g., HEK293) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can conflicting MIC data against different bacterial strains be systematically analyzed?
- Methodological Answer :
- Strain-Specific Factors : Check membrane permeability (e.g., P. aeruginosa efflux pumps) using efflux inhibitors like PAβN.
- Assay Consistency : Repeat tests with standardized inoculum sizes (e.g., 0.5 McFarland) and growth media (e.g., Mueller-Hinton broth).
- Statistical Validation : Use ANOVA or non-parametric tests (Kruskal-Wallis) to compare replicate MIC values. Cross-reference with structural analogs (e.g., 3-(thien-2-yl)acrylic acid in ) to identify substituent effects .
Q. What strategies enhance antimicrobial activity while minimizing cytotoxicity?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., sulfonamide in ) to improve target binding.
- Prodrug Design : Synthesize methyl esters () to enhance cell membrane penetration, followed by enzymatic hydrolysis in vivo.
- SAR Studies : Compare MICs of derivatives (e.g., 6,7-dihydroxynaphthalene-2-carboxylic acid in ) to map functional group contributions.
- Computational Modeling : Docking studies (e.g., AutoDock) to predict interactions with bacterial targets (e.g., sortase enzymes in ) .
Q. How can researchers resolve discrepancies in proton transfer salt formation during synthesis?
- Methodological Answer :
- pH Monitoring : Maintain precise pH control (e.g., pH 4–5) during salt formation to avoid premature precipitation.
- Crystallographic Analysis : Use SC-XRD (as in ) to confirm salt stoichiometry and hydrogen-bonding patterns.
- Solution Studies : <sup>1</sup>H NMR titration to track proton exchange between the acid and base components (e.g., 2-aminopyridine derivatives in ) .
Q. What advanced techniques validate the compound’s mechanism of action in enzymatic inhibition?
- Methodological Answer :
- Enzyme Assays : Fluorescence-based assays (e.g., Förster resonance energy transfer) to measure inhibition of bacterial sortases ( ).
- Kinetic Studies : Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition.
- Structural Biology : Co-crystallization with target enzymes (e.g., HIV integrase in ) to visualize binding modes .
Data Contradiction Analysis
- Case Example : If MIC values for S. aureus are inconsistent across studies:
- Potential Causes : Variability in bacterial resistance gene expression, compound degradation during storage, or solvent effects (e.g., DMSO concentration >1% inhibits growth).
- Resolution :
Re-test using fresh compound solutions.
Include internal controls (e.g., ciprofloxacin) in each assay batch.
Validate stability via LC-MS before and after experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
